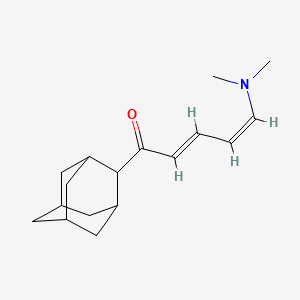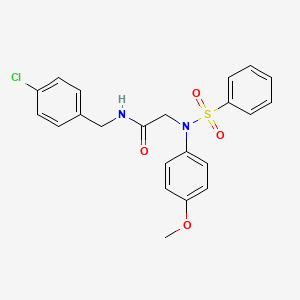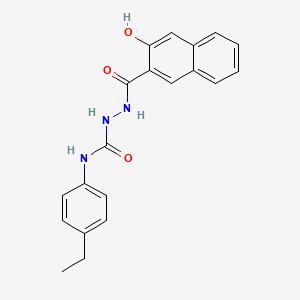
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one, also known as memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease, as well as reduce symptoms of Parkinson's disease and multiple sclerosis. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
Wirkmechanismus
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. Memantine also modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Memantine also reduces oxidative stress and inflammation, which can lead to neuronal damage and death. Additionally, this compound has been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function and behavior. However, this compound can also have off-target effects on other receptors and ion channels, which can complicate experimental results. Additionally, this compound has a long half-life and can accumulate in the brain, which can make it difficult to control the timing and duration of its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. For example, this compound has been shown to enhance the effects of acetylcholinesterase inhibitors in Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can avoid the off-target effects of this compound. Finally, there is ongoing research on the role of the NMDA receptor in various neurological disorders, which may lead to new therapeutic targets for this compound and other drugs.
Synthesemethoden
The synthesis of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one involves the reaction of 1-adamantylamine with 2,4-pentanedione to form 1-(1-adamantyl)-2,4-pentanedione, which is then reacted with dimethylamine to form this compound. This synthesis method was first reported in 1968 by Eli Lilly and Company.
Eigenschaften
IUPAC Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-18(2)6-4-3-5-16(19)17-14-8-12-7-13(10-14)11-15(17)9-12/h3-6,12-15,17H,7-11H2,1-2H3/b5-3+,6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSBLFBMITZSOA-UZNMPDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C=C\C(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5218335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)


![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)